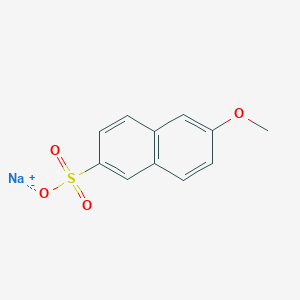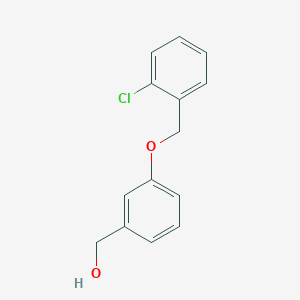![molecular formula C20H17NO B11725392 3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725392.png)
3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
The compound is used as an intermediate in the synthesis of various organic molecules and materials. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, chalcones and their derivatives are studied for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
The compound and its derivatives are investigated for their potential use in drug development, particularly for their ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
作用機序
The mechanism of action of 3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds structurally related to chalcones with diverse biological activities.
Curcumin: A well-known chalcone derivative with potent anti-inflammatory and antioxidant properties.
Uniqueness
3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This structural feature can enhance its interaction with specific biological targets and improve its overall biological activity.
特性
分子式 |
C20H17NO |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17NO/c1-16-4-6-17(7-5-16)8-13-20(22)18-9-11-19(12-10-18)21-14-2-3-15-21/h2-15H,1H3 |
InChIキー |
GOUKIWYMXQWEEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11725309.png)
![disodium (1Z)-1-[(2S)-2-carboxylatopyrrolidin-1-yl]diazen-1-ium-1,2-bis(olate)](/img/structure/B11725311.png)
![N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide](/img/structure/B11725322.png)
![N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B11725328.png)

![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11725331.png)


![Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B11725338.png)
![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)


![ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B11725356.png)

